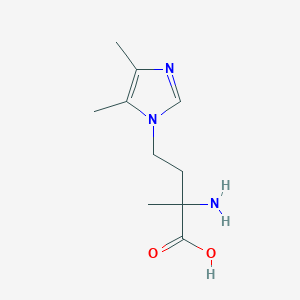
4-(Difluoromethoxy)-2,3-difluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethoxy)-2,3-difluoroaniline is an organic compound with the molecular formula C7H5F3NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with difluoromethoxy and difluoro groups
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-(Difluoromethoxy)-2,3-difluoroaniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate then reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The final step involves the reduction of the nitro group to an amino group using water and hydrazine as reducing agents, catalyzed by ferric oxide and activated carbon.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for higher yield, lower cost, and minimal pollution. The process involves the same key steps but is scaled up and refined to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-(Difluoromethoxy)-2,3-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group, as seen in its synthesis.
Substitution: The difluoromethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro or nitroso compounds, while substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
4-(Difluoromethoxy)-2,3-difluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-(Difluoromethoxy)-2,3-difluoroaniline depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and difluoro groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
類似化合物との比較
4-(Difluoromethoxy)-2,3-difluoroaniline can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)aniline: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.
2,3-Difluoroaniline: Lacks the difluoromethoxy group, making it less complex.
4-(Methoxy)-2,3-difluoroaniline: Contains a methoxy group instead of difluoromethoxy.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
: Preparation method of 4-(difluoromethoxy)aniline
特性
分子式 |
C7H5F4NO |
|---|---|
分子量 |
195.11 g/mol |
IUPAC名 |
4-(difluoromethoxy)-2,3-difluoroaniline |
InChI |
InChI=1S/C7H5F4NO/c8-5-3(12)1-2-4(6(5)9)13-7(10)11/h1-2,7H,12H2 |
InChIキー |
AYXNEMWCOIICEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1N)F)F)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


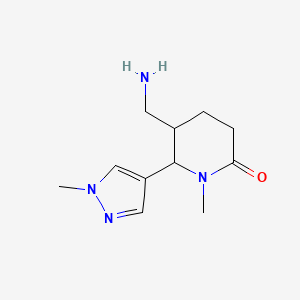
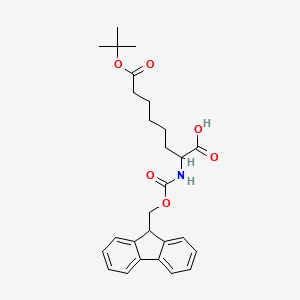
![1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13642082.png)

![tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13642091.png)

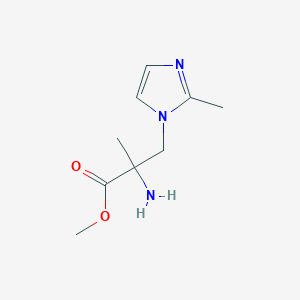
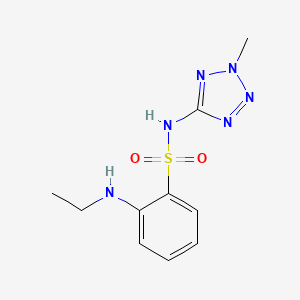
![4-[(3,4-Difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642127.png)

